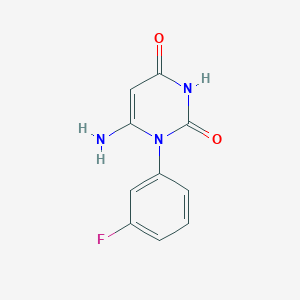

6-amino-1-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-amino-1-(3-fluorophenyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c11-6-2-1-3-7(4-6)14-8(12)5-9(15)13-10(14)16/h1-5H,12H2,(H,13,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQJKIANSVCQHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(=CC(=O)NC2=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-fluoroaniline and ethyl acetoacetate.

Formation of Intermediate: The intermediate is formed by the reaction of 3-fluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as acetic anhydride, to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The amino group and fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including 6-amino-1-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, exhibit promising anticancer properties. For instance, a study synthesized novel trifluoromethyl pyrimidine derivatives that demonstrated moderate anticancer activity against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations of 5 μg/ml. These activities were assessed in comparison to doxorubicin, a well-known chemotherapeutic agent .

Antifungal Properties

The compound has also been evaluated for its antifungal potential. In vitro tests showed that certain pyrimidine derivatives exhibited significant antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. For example, specific derivatives achieved inhibition rates comparable to established antifungals like tebuconazole .

Insecticidal Activity

In addition to its pharmaceutical uses, this compound has been investigated for its insecticidal properties. Compounds derived from this structure demonstrated moderate insecticidal effects against pests such as Mythimna separata and Spodoptera frugiperda, although these effects were less potent than those of commercial insecticides like chlorantraniliprole .

Data Summary

The following table summarizes the key biological activities associated with this compound and its derivatives:

| Activity | Target Organism/Cell Line | Concentration (μg/ml) | Comparison Agent | Result |

|---|---|---|---|---|

| Anticancer | PC3 | 5 | Doxorubicin | Moderate activity |

| Antifungal | Botrytis cinerea | 50 | Tebuconazole | Comparable inhibition |

| Insecticidal | Mythimna separata | 500 | Chlorantraniliprole | Moderate activity |

Case Studies

- Synthesis and Evaluation of Antifungal Activity : A study synthesized various trifluoromethyl pyrimidine derivatives and evaluated their antifungal effects against multiple pathogens. The results highlighted the potential of these compounds in agricultural applications as effective fungicides .

- Antitumor Activity Assessment : Another investigation focused on the anticancer properties of synthesized pyrimidine derivatives. The study provided insights into structure-activity relationships that could guide further development of more effective anticancer agents .

Mechanism of Action

The mechanism of action of 6-amino-1-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound inhibits enzymes such as kinases by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Fluorophenyl-Substituted Pyrimidine Diones

The position of the fluorine atom on the phenyl ring significantly impacts physicochemical and biological properties. Key analogs include:

Key Observations :

- The electron-withdrawing fluorine enhances metabolic stability and influences electronic properties. Positional isomerism affects steric interactions and binding affinity in biological targets.

- The 3-fluorophenyl variant may exhibit distinct solubility or crystallinity compared to 2- or 4-substituted isomers, though direct data are lacking.

Functional Group Modifications

Thio-Substituted Analogs

Compounds with thioether groups instead of amino substituents show distinct properties:

Comparison with Target Compound :

- The thio group increases hydrophobicity and alters hydrogen-bonding capacity compared to the amino group.

- Thio derivatives generally exhibit higher melting points (e.g., 195–197°C for 12i vs.

Methyl and Morpholinoethyl Substituents

Derivatives with bulky substituents demonstrate varied bioactivity:

Key Insight :

- Morpholinoethyl and alkylamino groups enhance solubility and modulate target binding, making these analogs suitable for drug development .

HIV Reverse Transcriptase (RT) Inhibition

- 3-Hydroxy-6-arylthio pyrimidine diones (e.g., 12d–12j) show inhibitory activity against HIV RT, with IC₅₀ values in the micromolar range .

- The amino group in the target compound may enhance hydrogen bonding with RT compared to thio derivatives, though this requires validation.

Herbicidal Activity

- 3-Methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4-dione (2o) exhibits herbicidal activity via inhibition of Nicotiana tabacum PPO enzyme, with π–π interactions and hydrogen bonding critical for binding .

- The 3-fluorophenyl group in the target compound could similarly engage in hydrophobic interactions, but its efficacy remains untested.

Biological Activity

6-Amino-1-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 221.19 g/mol. The compound features a pyrimidine ring substituted with an amino group and a fluorophenyl moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its antibacterial and anticancer properties.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study highlighted that derivatives of pyrimidine compounds show selective activity against various bacterial strains. For instance, similar compounds have demonstrated MIC values (Minimum Inhibitory Concentration) as low as 16 µg/mL against Enterococcus faecalis . Although specific data for this compound is limited, the structural similarity to known active compounds suggests potential efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example, it was observed that pyrimidine derivatives can inhibit cancer cell proliferation. A related compound demonstrated an IC50 value of approximately 53.02 µM against gastric adenocarcinoma cells (AGS) . This suggests that this compound may possess similar anticancer properties.

The mechanisms underlying the biological activity of this compound are thought to involve:

- Inhibition of Enzymatic Activity : Compounds in this class often target specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Interference with DNA/RNA Synthesis : The structural features allow these compounds to interact with nucleic acids or their precursors.

Case Studies

Several studies have provided insights into the biological activity of similar compounds:

- Antimicrobial Activity : A derivative exhibited potent activity against Staphylococcus aureus with an MIC value of 32 µg/mL .

- Anticancer Studies : Research on pyrimidine derivatives revealed their ability to induce apoptosis in cancer cells through modulation of signaling pathways .

Data Summary

Q & A

Q. Q1. What are the standard synthetic routes for 6-amino-1-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, and how are these compounds characterized?

Methodological Answer: The synthesis typically involves alkylation of a pyrimidine-2,4-dione precursor with halogenated aryl/alkyl reagents. For example, 6-amino-1-cyclopropyl derivatives are synthesized via reaction of 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione with ethyl iodide in DMF, yielding products at 40–53% after purification . Characterization relies on 1H/13C NMR (e.g., δ 4.91 ppm for cyclopropyl protons) and LCMS (e.g., [M+H]+ 196.2) to confirm regiochemistry and purity. Recrystallization from water or ethanol is often used to obtain single crystals for X-ray diffraction .

Advanced Structural Analysis

Q. Q2. How can researchers resolve contradictions in NMR data for pyrimidine-2,4-dione derivatives with similar substituents?

Methodological Answer: Structural ambiguities arise when substituents (e.g., fluorophenyl vs. cyclopropyl) induce overlapping signals. To resolve this:

- Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- Perform X-ray crystallography to unambiguously determine bond angles and hydrogen-bonding networks. For instance, hydrogen bonds (N–H⋯O, O–H⋯O) in 6-(trifluoromethyl)pyrimidine-2,4-dione monohydrate form ring dimers, clarifying tautomeric forms .

- Compare experimental data with computational models (DFT) to validate electronic effects of fluorine substituents .

Basic Biological Evaluation

Q. Q3. What biological activities are associated with pyrimidine-2,4-dione derivatives, and how are these assays designed?

Methodological Answer: Pyrimidine-2,4-diones are evaluated as eEF-2K inhibitors (targeting cancer cell proliferation) or antimicrobial agents. Assays include:

- Kinase inhibition : Measure IC50 via ADP-Glo™ assays using purified eEF-2K enzyme and ATP substrates .

- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with compound concentrations ranging 1–100 µM .

- Structural-activity relationships (SAR) : Modify substituents (e.g., fluorophenyl vs. thiazolyl) to assess potency changes .

Advanced Synthesis Optimization

Q. Q4. What strategies improve the yield of alkylated pyrimidine-2,4-dione derivatives under challenging reaction conditions?

Methodological Answer: Low yields (e.g., 40% for cyclopropyl derivatives) result from steric hindrance or poor nucleophilicity. Optimization strategies include:

- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to enhance reagent solubility .

- Catalyst addition : Introduce potassium carbonate or triethylamine to deprotonate intermediates and accelerate alkylation .

- Temperature control : Reflux in ethanol (20 hr) for complete cyclization, as seen in trifluoromethyl derivative synthesis .

Basic Crystallography and Hydrogen Bonding

Q. Q5. How do hydrogen-bonding interactions influence the crystal packing of pyrimidine-2,4-dione derivatives?

Methodological Answer: Intermolecular N–H⋯O and O–H⋯O bonds stabilize crystal lattices. For example:

- In 6-(trifluoromethyl)pyrimidine-2,4-dione monohydrate, water molecules bridge pyrimidine diones via O–H⋯O bonds (2.78 Å), forming infinite chains .

- Fluorophenyl substituents introduce C–F⋯H–N interactions, altering packing density. Use Mercury CSD software to visualize these networks from CIF files .

Advanced Mechanistic Studies

Q. Q6. How does the 3-fluorophenyl substituent affect electronic properties and reactivity in pyrimidine-2,4-diones?

Methodological Answer: The electron-withdrawing fluorine atom:

- Reduces pKa of NH groups : Measured via titration or computational methods (e.g., Gaussian09), enhancing hydrogen-bond acceptor capacity .

- Alters π-π stacking : UV-Vis and fluorescence spectroscopy show redshifted absorption in fluorinated derivatives due to extended conjugation .

- Impacts regioselectivity : DFT calculations (B3LYP/6-31G*) predict preferential alkylation at N1 over N3 due to steric and electronic effects .

Basic Safety and Handling

Q. Q7. What safety protocols are recommended for handling pyrimidine-2,4-dione derivatives in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods when synthesizing volatile intermediates (e.g., ethyl iodide) .

- Spill management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .

Advanced Data Reproducibility

Q. Q8. How can researchers address batch-to-batch variability in pyrimidine-2,4-dione synthesis?

Methodological Answer:

- Standardize reaction monitoring : Use inline FTIR or HPLC to track intermediate formation (e.g., urea condensation) .

- Control moisture levels : Store reagents over molecular sieves and use anhydrous solvents to prevent hydrolysis .

- Validate purity : Cross-check NMR integrals with theoretical values and use HRMS for exact mass confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.